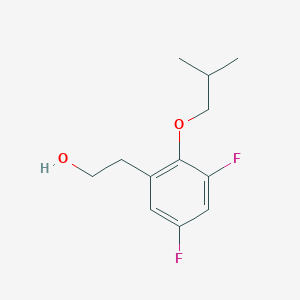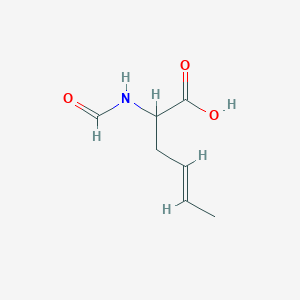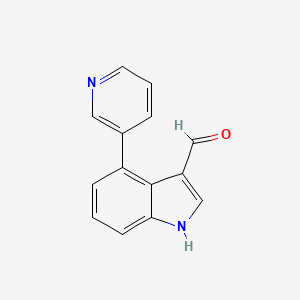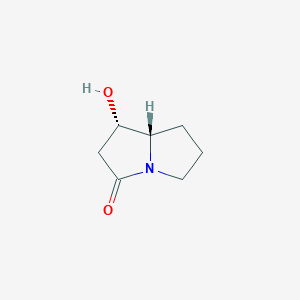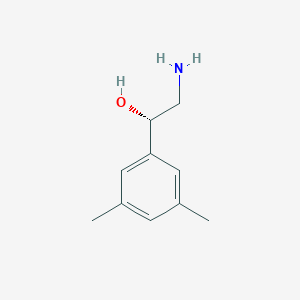
(1S)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol: is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to an ethan-1-ol backbone, with a 3,5-dimethylphenyl substituent. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,5-dimethylbenzaldehyde.
Reductive Amination: The 3,5-dimethylbenzaldehyde undergoes reductive amination with an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination and hydroxylation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in (1S)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines or alcohols.
Substitution Products: Substituted amino alcohol derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Chiral Ligands: (1S)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol is used as a building block in the synthesis of chiral ligands for asymmetric catalysis.
Biology:
Enzyme Inhibition Studies: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of enzymes involved in metabolic pathways.
Medicine:
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Chemical Intermediates: The compound is used as an intermediate in the production of various fine chemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (1S)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
(1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol: The enantiomer of the compound with a different three-dimensional arrangement.
2-amino-1-(3,5-dimethylphenyl)ethanol: A non-chiral version of the compound.
3,5-dimethylphenylalanine: An amino acid derivative with a similar aromatic substituent.
Uniqueness: (1S)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
(1S)-2-amino-1-(3,5-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7-3-8(2)5-9(4-7)10(12)6-11/h3-5,10,12H,6,11H2,1-2H3/t10-/m1/s1 |
Clé InChI |
ODOLMCVMBQOBPL-SNVBAGLBSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)[C@@H](CN)O)C |
SMILES canonique |
CC1=CC(=CC(=C1)C(CN)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


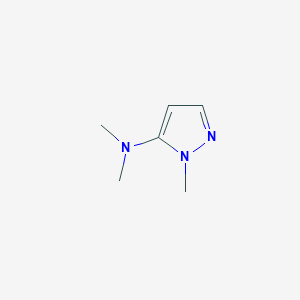
![4-[(Azetidin-3-yloxy)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B13086794.png)
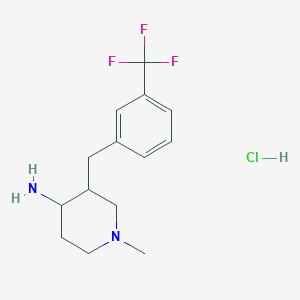
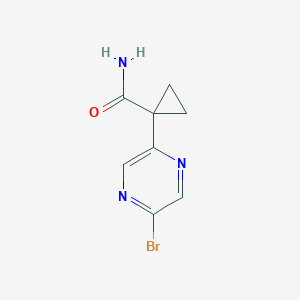



![4-Isopropyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13086842.png)


